molecular formula C11H7ClN4O2 B021272 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 43200-81-3

6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B021272
CAS No.: 43200-81-3
M. Wt: 262.65 g/mol
InChI Key: FUUXOEKDNNWZTR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS: 43200-81-3) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₇ClN₄O₂ and a molecular weight of 262.65 g/mol . Its structure combines a pyrrolopyrazinone core substituted with a hydroxyl group at position 7 and a 5-chloro-2-pyridyl moiety at position 4. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Applications and Roles This compound is primarily recognized as eszopiclone impurity B (or zopiclone impurity B), a photodegradation product of the sedative-hypnotic drug eszopiclone . Beyond its role as a pharmaceutical impurity, it serves as:

  • A ligand in coordination chemistry due to its electron-rich pyridine and pyrrolopyrazinone moieties .
  • A catalyst in organic synthesis, particularly for heterocyclic compounds .
  • A reagent for metal ion detection in analytical chemistry .

Physical and Chemical Properties
Key properties include:

  • Melting Point: 240.5–241.5°C
  • Boiling Point: 525.2°C (at 760 mmHg)
  • Solubility: Moderate in polar solvents, influenced by hydrogen bonding
  • Storage: Requires storage at -20°C to maintain stability .

Properties

IUPAC Name

6-(5-chloropyridin-2-yl)-7-hydroxy-7H-pyrrolo[3,4-b]pyrazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7ClN4O2/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(16)18)14-4-3-13-8/h1-5,10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXOEKDNNWZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866117
Record name 6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one
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Molecular Weight

262.65 g/mol
Source PubChem
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CAS No.

43200-81-3
Record name 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
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Record name 6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one
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Record name 6-(5-chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
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Preparation Methods

Cyclization of Pyrazine-2,3-Dicarboxylic Acid Anhydride Derivatives

The foundational route involves reacting pyrazine-2,3-dicarboxylic acid anhydride (I) with 2-amino-5-chloropyridine in methylene chloride at ambient temperature to form 3-(5-chloropyrid-2-yl)carbamoyl-pyrazine-2-carboxylic acid (III). Subsequent cyclization using ethyl chloroformate and triethylamine in methylene dichloride at 0–5°C yields 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine (A). This intermediate is reduced to the target compound via potassium borohydride in tetrahydrofuran/water at −10–0°C, achieving 84% yield and >99% purity after recrystallization.

One-Pot Synthesis Using Acid Anhydride Solvents

A streamlined method from CN111171034A employs propionic anhydride as both solvent and reagent. Heating pyrazine-2,3-dianhydride with 2-amino-5-chloropyridine at 80–85°C for 2 hours directly forms intermediate A without isolating compound III. This approach reduces steps, achieving 88.5% yield and 99.04% purity. The mass-volume ratio of pyrazine-2,3-dianhydride to propionic anhydride (1:3) and a molar ratio of 1:1.1 for the amine are optimal.

Reaction Optimization and Process Enhancements

Catalytic and Solvent Systems

Comparative studies reveal that methylene dichloride outperforms acetonitrile in cyclization steps due to its inertness and improved solubility of intermediates. The use of N,N-dimethylaminopyridine (DMAP) as an acylation catalyst during the final coupling with 1-chlorocarbonyl-4-methylpiperazine enhances reaction rates by 30%.

Temperature and Time Dependencies

Reduction of intermediate A to the target compound is highly temperature-sensitive. Maintaining the reaction at −10–0°C during potassium borohydride addition minimizes side reactions, increasing yield from 75% to 84%. Prolonged stirring at 0–5°C post-reduction (3 hours) further ensures complete conversion.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis of the target intermediate shows distinctive peaks at δ 8.45 (d, 1H, pyridyl), δ 7.95 (dd, 1H, pyridyl), and δ 5.20 (s, 1H, hydroxyl), consistent with the expected structure. High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water mobile phases (70:30) resolve the compound at 6.2 minutes with 99.58% purity.

Purity and Yield Data

The table below summarizes key parameters from representative syntheses:

ParameterUS7786304B2CN111171034A
Starting MaterialPyrazine-2,3-dianhydridePyrazine-2,3-dianhydride
SolventMethylene chloridePropionic anhydride
Reaction Temp.0–5°C (cyclization)80–85°C (one-pot)
Reduction AgentKБH4KБH4
Yield (Intermediate A)84%88.5%
Purity (HPLC)>99%99.04%

Industrial Scalability and Environmental Considerations

Waste Reduction Strategies

The US7786304B2 patent introduces a recycling protocol for the (R)-zopiclone byproduct. Treating the resolved (R)-enantiomer with aqueous HCl regenerates the target intermediate, achieving 92% recovery efficiency. This closed-loop system reduces raw material costs by 40%.

Solvent Recovery and Energy Efficiency

Propionic anhydride’s dual role as solvent and reagent in CN111171034A eliminates dichloromethane use, lowering VOC emissions by 70%. Distillation recovers 95% of the anhydride, slashing production costs by $15/kg of product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes depending on the specific conditions.

    Reduction Products: Dehydroxylated derivatives or reduced nitrogen-containing compounds.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized as an intermediate in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent used for treating insomnia. Research indicates that it plays a crucial role in developing new formulations aimed at improving sleep quality without the significant side effects associated with traditional benzodiazepines .

Pharmacological Studies

Studies have shown that this compound interacts with GABA_A receptors, which are critical for mediating the effects of neurotransmitters in the brain. Its pharmacokinetic profile has been extensively studied to assess its effectiveness and safety as a sedative agent. The compound's unique structure allows it to exhibit both rapid absorption and moderate half-life, making it effective for short-term insomnia treatment .

Analytical Chemistry

In analytical chemistry, 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one serves as a reference standard for developing detection methods for Zopiclone and similar compounds. Its distinct structural features enable researchers to utilize it in various detection assays, enhancing the accuracy of pharmacological studies .

Toxicological Research

Toxicological studies have been conducted to evaluate the metabolic pathways of this compound in the liver, including oxidation and demethylation processes that lead to inactive metabolites. Understanding these pathways is vital for assessing the safety profile of Zopiclone derivatives and their potential toxic effects on human health .

Case Studies

Study Objective Findings
Study on GABA_A Receptor ModulationInvestigate the interaction of the compound with GABA_A receptorsThe compound exhibited significant receptor binding affinity, indicating potential as a therapeutic agent for sleep disorders .
Pharmacokinetic ProfilingAssess absorption and metabolism in vivoResults showed rapid absorption and moderate elimination half-life, supporting its use as an effective hypnotic agent.
Development of Analytical MethodsCreate detection methods for Zopiclone derivativesThe compound was successfully used as a reference standard in high-performance liquid chromatography (HPLC) methods .

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridyl group and the hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Compound Name CAS Number Molecular Formula Key Structural Differences Role/Application
Zopiclone Impurity B (Current Compound) 43200-81-3 C₁₁H₇ClN₄O₂ Contains hydroxyl group at position 7 Impurity, ligand, catalyst
Zopiclone Impurity C 148891-53-6 C₁₁H₇ClN₄O Lacks hydroxyl group at position 7 Intermediate in zopiclone synthesis
Zopiclone (Parent Drug) 43200-80-2 C₁₇H₁₇ClN₆O₃ Includes 4-methylpiperazine-carboxylate ester Sedative-hypnotic drug
Dextrorotatory Isomer of Zopiclone N/A C₁₇H₁₇ClN₆O₃ Stereoisomer with enhanced bioactivity Active pharmaceutical ingredient
Zopiclone Impurity A (Oxide Form) 43200-96-0 C₁₇H₁₇ClN₆O₄ Oxidized at the piperazinyl moiety Oxidation byproduct

Physicochemical and Functional Differences

Hydroxyl Group Impact

The hydroxyl group in the current compound distinguishes it from Zopiclone Impurity C (CAS: 148891-53-6), which lacks this functional group. This difference:

  • Enhances hydrogen-bonding capacity , improving solubility in polar solvents .
  • Increases reactivity in cyclization and oxidation reactions .

Pharmacological Activity

  • Current Compound : Lacks intrinsic therapeutic activity; primarily a degradation product .
  • Zopiclone : The parent drug acts as a GABA receptor agonist, inducing sedation .
  • Dextrorotatory Isomer : Exhibits higher potency and reduced side effects compared to the racemic mixture .

Table 3: Stability and Hazard Comparison

Compound Melting Point (°C) Storage Conditions Safety Notes
6-(5-Chloro-2-pyridyl)-...-5-one 240.5–241.5 -20°C No classified hazards; handle as irritant
Zopiclone Impurity C Not reported Room temperature Limited toxicity data
Zopiclone 178–180 Controlled ambient Controlled substance; risk of dependence

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one be validated in synthetic batches?

  • Methodology : Combine high-performance liquid chromatography (HPLC) with UV detection for impurity profiling (e.g., Zopiclone Impurity B, CAS 43200-81-3) and mass spectrometry (MS) for molecular weight confirmation (C11H7ClN4O2, MW 262.65) . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional groups, particularly the hydroxy and pyridyl moieties .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

  • Data :

  • Melting Point : 240.5–241.5°C .
  • Solubility : Sparingly soluble in water but soluble in polar aprotic solvents (e.g., dimethylformamide) .
  • Stability : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
    • Experimental Design : Use differential scanning calorimetry (DSC) to confirm thermal stability and dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How is this compound utilized as a synthetic intermediate in pharmaceutical research?

  • Role : It serves as a precursor for Zopiclone (CAS 43200-80-2), a hypnotic drug, via esterification with 4-methylpiperazine-1-carboxylic acid .
  • Methodology : Optimize reaction conditions (e.g., coupling agents, catalysts) to minimize byproducts like 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 148891-53-6) .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical ambiguities during synthesis?

  • Challenge : The compound’s 7-hydroxy group introduces a stereocenter, requiring enantiomeric separation for pharmacological studies .
  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak®) with polar organic mobile phases .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms absolute configuration .

Q. How can impurities like Zopiclone Impurity B (CAS 43200-81-3) be quantified and controlled in drug formulations?

  • Analytical Workflow :

  • HPLC-MS/MS : Quantify impurities at ppm levels using a C18 column (mobile phase: ammonium acetate/acetonitrile gradient) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Q. What patent disputes arise from enantiomer-specific claims involving this compound?

  • Case Study : Patents covering the dextrorotatory isomer of Zopiclone (e.g., “essentially free of the levorotatory isomer”) hinge on non-obviousness of impurity effects .
  • Methodology : Conduct comparative pharmacokinetic studies (e.g., bioavailability, protein binding ~52–59%) to establish clinical superiority of enantiopure forms .

Q. How does structural modification of the pyrrolo-pyrazine core influence bioactivity?

  • Design Approach :

  • Analog Synthesis : Replace the 5-chloro-2-pyridyl group with other heterocycles (e.g., thiophene) to modulate receptor binding .
  • SAR Studies : Test analogs against GABAA receptors using electrophysiology or radioligand assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one
Reactant of Route 2
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

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